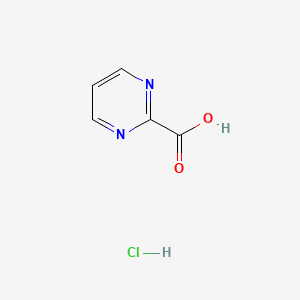

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride

Übersicht

Beschreibung

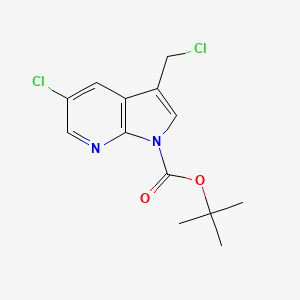

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride is a chemical compound with the CAS Number: 1219948-56-7 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2.ClH/c1-17-12-4-2-3-10 (9-12)13 (16)15-11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3, (H,15,16);1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a powder in physical form . Its molecular weight is 270.76 . The IUPAC name is 3-methoxy-N-(4-piperidinyl)benzamide hydrochloride .Wissenschaftliche Forschungsanwendungen

Gastrointestinal Motility Enhancement

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride derivatives have been explored for their potential in enhancing gastrointestinal motility, showing promise as novel prokinetic agents. Studies have highlighted their efficacy in accelerating gastric emptying and increasing the frequency of defecation, pointing towards their utility in treating gastrointestinal disorders. Notably, these compounds exhibit selective serotonin 4 (5-HT4) receptor agonist activity, offering a potential mechanism for their prokinetic effects while aiming to reduce side effects associated with 5-HT3 and dopamine D2 receptor interactions (Sonda et al., 2004), (Sonda et al., 2003).

Choline Transporter Inhibition

Another area of interest is the inhibition of the presynaptic choline transporter (CHT), critical for cholinergic signaling in the nervous system. Research into 4-methoxy-3-(piperidin-4-yl) benzamides has led to the identification of potent and selective inhibitors based on this chemical scaffold. Such inhibitors represent potential therapeutic avenues for disorders characterized by cholinergic dysfunction (Bollinger et al., 2015).

Sigma Receptor Imaging in Breast Cancer

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a derivative of 4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride, has been investigated for its potential in sigma receptor imaging. Preliminary studies in patients with suspected primary breast cancer have demonstrated the ability of P-(123)I-MBA to accumulate in breast tumors in vivo, suggesting a role for sigma receptors in tumor biology and the potential utility of this compound in diagnostic imaging (Caveliers et al., 2002).

Prokinetic Agents for Colonic Motility

Research on novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides has demonstrated potent binding affinity for 5-HT(4) receptors and significant colonic prokinetic activity. These findings underline the potential of such compounds in addressing colonic motility disorders, offering a promising direction for therapeutic development (Harada et al., 2002).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .

Eigenschaften

IUPAC Name |

4-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXVTYKROIEQJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-N-(4-piperidinyl)benzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1441422.png)

![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)

![4-Bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1441427.png)